molecular formula C18H16FNO3 B2643995 2-(Indolin-1-yl)-2-oxoethyl 2-(3-fluorophenyl)acetate CAS No. 1794934-60-3

2-(Indolin-1-yl)-2-oxoethyl 2-(3-fluorophenyl)acetate

Cat. No.: B2643995
CAS No.: 1794934-60-3
M. Wt: 313.328
InChI Key: VDCUKUXMPNHQHE-UHFFFAOYSA-N
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Description

2-(Indolin-1-yl)-2-oxoethyl 2-(3-fluorophenyl)acetate is a synthetic indoline derivative offered for research use in chemical biology and medicinal chemistry. The core structure of this compound incorporates two pharmacologically significant domains: an indoline moiety and a fluorophenyl acetate group. Indoline and indole scaffolds are recognized as privileged structures in drug discovery due to their widespread presence in bioactive molecules and natural products, and their ability to interact with diverse biological targets . These structures are frequently investigated for their potential anticancer, anti-inflammatory, antimicrobial, and antiviral properties . The specific research value of this compound may be derived from its hybrid structure, which is designed to probe protein-protein interactions or modulate enzymatic activity. Structural analogs featuring similar indolinone cores bound to a substituted phenylacetate group have been identified as functional inhibitors of oncogenic transcription factors, suggesting potential application in cancer research . Furthermore, the 3-fluorophenyl substituent is a common feature in medicinal chemistry, often used to optimize a compound's lipophilicity, metabolic stability, and binding affinity through electronic effects and strategic halogen bonding . Researchers can utilize this molecule as a key intermediate for further synthetic elaboration or as a chemical tool for screening against a panel of biological targets, particularly those involved in inflammatory and oncogenic signaling pathways where indole/indoline derivatives have shown significant activity . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 2-(3-fluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3/c19-15-6-3-4-13(10-15)11-18(22)23-12-17(21)20-9-8-14-5-1-2-7-16(14)20/h1-7,10H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCUKUXMPNHQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)COC(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Indolin-1-yl)-2-oxoethyl 2-(3-fluorophenyl)acetate typically involves the reaction of indoline derivatives with fluorophenyl acetic acid derivatives. One common method includes the esterification of 2-(3-fluorophenyl)acetic acid with 2-(Indolin-1-yl)-2-oxoethanol under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Indolin-1-yl)-2-oxoethyl 2-(3-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The indoline moiety can be oxidized to form indole derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions involving strong nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Indole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Anticancer Applications

Research indicates that compounds derived from indoline structures exhibit potent anticancer properties. Notably, studies have demonstrated that derivatives similar to 2-(Indolin-1-yl)-2-oxoethyl 2-(3-fluorophenyl)acetate can inhibit the activity of protein tyrosine kinases (PTKs), which are crucial in cancer cell proliferation and survival.

Case Study: Ewing Sarcoma

A study focused on the synthesis and evaluation of indoline derivatives against Ewing's sarcoma showed that specific modifications led to enhanced antiproliferative activity. For instance, a compound with a similar structure exhibited a growth inhibition concentration (GI50) of 0.9 μM against TC32 cells, indicating significant potential for further development as an anticancer agent .

Anti-inflammatory Applications

The dual inhibition of enzymes involved in inflammatory pathways is another promising application of this compound. Research has identified indoline-based compounds as effective inhibitors of both 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), making them valuable in treating inflammatory diseases.

Experimental Findings

In vivo studies have shown that certain indoline derivatives can significantly reduce inflammatory markers in animal models. For example, a derivative related to the compound demonstrated remarkable efficacy in reducing levels of pro-inflammatory cytokines such as TNF-alpha during zymosan-induced peritonitis .

CompoundInhibition Activity (IC50 μM)In Vivo Efficacy
Compound 430.41 (5-LOX), 0.43 (sEH)Significant reduction in inflammation
Compound 73Not specifiedEffective in murine models of asthma

Antiviral Applications

Emerging research suggests that indoline derivatives may also possess antiviral properties. Specifically, some studies have explored their potential as inhibitors of dengue virus replication.

Patent Insights

A patent highlights the use of substituted indoline derivatives for inhibiting dengue viral replication, suggesting that the structural features of compounds like this compound could be optimized for antiviral activity .

Structure–Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for the development of new therapeutic agents. Various studies have employed structure–activity relationship (SAR) analyses to optimize the efficacy of indoline derivatives.

Key Findings

The incorporation of fluorine atoms into the phenyl ring has been shown to enhance biological activity, likely due to improved binding interactions with target proteins .

Mechanism of Action

The mechanism of action of 2-(Indolin-1-yl)-2-oxoethyl 2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets. The indoline moiety can interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Structural Analogues with Fluorinated Aromatic Groups

Ethyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate (CAS 199603-85-5)
  • Structure : Contains a 4-fluoroindole group connected to an ethyl oxoacetate.
  • Key Differences : The target compound substitutes the indole with an indoline (saturated pyrrolidine ring) and uses a 3-fluorophenyl acetic ester instead of an ethyl oxoacetate.
  • Implications : Saturation of the indoline ring may enhance metabolic stability compared to the aromatic indole system .
[2-(N-Methylanilino)-2-oxoethyl] 2-[(3-Fluorobenzoyl)amino]acetate (CAS 732262-28-1)
  • Structure: Features a 3-fluorobenzoyl group linked to an acetamide, with an N-methylanilino substituent.
  • Key Differences : The target compound lacks the benzamide group and instead incorporates an indoline ring. The 3-fluorophenyl acetic ester in the target may confer different steric and electronic properties compared to the benzamide .
Methyl 2-Chloro-2-(3-Fluorophenyl)acetate (CID 62224368)
  • Structure : A 3-fluorophenyl group attached to a chlorinated methyl acetate.

Analogues with Heterocyclic Moieties

2-Oxo-2-((5-Phenyl-1,3,4-oxadiazol-2-yl)amino)ethyl 2-(Naphtho[2,1-b]furan-1-yl)acetate (Compound 9, )
  • Structure : Includes a 1,3,4-oxadiazole ring and naphthofuran group.
  • Key Differences : The oxadiazole and naphthofuran moieties enhance π-π stacking and electron-withdrawing effects compared to the indoline-fluorophenyl system. This compound demonstrated antibacterial activity against Staphylococcus aureus, suggesting that the target compound’s indoline core might offer alternative binding mechanisms .
(E)-Methyl 2-(2-Oxo-1-(phenylcarbamoyl)indolin-3-ylidene)acetate (CAS 1279575-10-8)
  • Structure: An indolinone (oxidized indoline) with a phenylcarbamoyl group.
  • The target compound’s saturated indoline may improve solubility but reduce electrophilic reactivity .

Crystallographic and Analytical Data

  • Structural Analysis : SHELX programs () are widely used for crystallographic refinement of small molecules. The target compound’s structure could be resolved using similar methods, with comparisons to fluorophenyl-containing structures like 2-(4-Fluorophenyl)-3-methyl-1H-indole () highlighting conformational differences .

Biological Activity

2-(Indolin-1-yl)-2-oxoethyl 2-(3-fluorophenyl)acetate is a synthetic organic compound with potential biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an indoline moiety and a fluorophenyl group, which contribute to its unique chemical characteristics. Its molecular formula is C18H16FNO3C_{18}H_{16}FNO_3, and it possesses a molecular weight of approximately 317.32 g/mol.

The mechanism of action of this compound involves its interaction with various biological macromolecules, particularly neurotransmitter receptors. The indoline structure allows for modulation of receptor activity, while the fluorophenyl group enhances binding affinity and selectivity towards specific targets.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit antiproliferative activity against cancer cell lines. For instance, a related compound demonstrated a growth inhibition (GI50) of 0.9 μM against TC32 cells, highlighting the potential of indoline derivatives in cancer therapy .

Neurotransmitter Modulation

The compound has been investigated for its effects on neurotransmitter systems, particularly in the context of developing new therapeutic agents for neurological disorders. The indoline moiety is believed to interact with dopamine and serotonin receptors, which are critical in managing conditions like depression and schizophrenia.

Case Studies

  • Ewing's Sarcoma : A study focusing on Ewing's sarcoma found that related indoline compounds showed significant antiproliferative effects, suggesting that modifications to the indoline structure can enhance biological activity .
  • Neuropharmacology : Investigations into the pharmacological properties of similar compounds have highlighted their potential as selective norepinephrine reuptake inhibitors, which could be beneficial in treating mood disorders.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameActivity TypeGI50 (μM)Targeted Disease
This compound AntiproliferativeTBDCancer
4,7-Dichloro-3-hydroxyindolin-2-one Antiproliferative0.9Ewing's Sarcoma
Norepinephrine Reuptake Inhibitors Neurotransmitter ModulationTBDDepression

Q & A

Q. What are the recommended synthetic pathways for 2-(Indolin-1-yl)-2-oxoethyl 2-(3-fluorophenyl)acetate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via esterification or transesterification reactions. For example:

  • Step 1: React 2-(3-fluorophenyl)acetic acid with a chloroethyl indolinone intermediate under reflux in anhydrous dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent .
  • Step 2: Optimize reaction time (typically 12–24 hours) and temperature (25–40°C) to avoid side products like hydrolyzed esters.
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol. Yields range from 60–75%, with impurities monitored via HPLC (C18 column, UV detection at 254 nm) .

Key Variables:

  • Excess acyl chloride derivatives may improve esterification efficiency.
  • Acidic or basic conditions must be avoided to prevent hydrolysis of the ester bond .

Q. How is structural characterization performed for this compound, and what spectroscopic benchmarks are critical?

Methodological Answer:

  • NMR (¹H/¹³C):
    • Indolinone moiety: Aromatic protons appear as multiplet signals at δ 6.8–7.5 ppm. The carbonyl (C=O) group resonates at ~170 ppm in ¹³C NMR.
    • Fluorophenyl group: Fluorine-induced splitting in aromatic protons (δ 7.2–7.4 ppm) and a distinct ¹⁹F NMR signal at ~-110 ppm .
  • X-ray Crystallography: Resolve crystal packing and confirm stereochemistry. Atypical bond angles (e.g., C=O···F interactions) may indicate intramolecular non-covalent interactions .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 342.12 (calculated) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values) across in vitro assays?

Methodological Answer:

  • Assay Design:
    • Use standardized cell lines (e.g., HEK293 or HepG2) and validate cytotoxicity via MTT assays with positive controls (e.g., doxorubicin).
    • Test solubility in DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent interference .
  • Data Normalization:
    • Normalize IC₅₀ values to internal controls and account for batch-to-batch variability in compound purity (≥95% by HPLC).
    • Cross-validate using orthogonal assays (e.g., apoptosis markers like caspase-3 activation) .

Common Pitfalls:

  • Fluoro groups may quench fluorescence in certain assays (e.g., calcein-AM), requiring alternative detection methods .

Q. What experimental strategies are recommended for studying environmental degradation pathways of this compound?

Methodological Answer:

  • Hydrolytic Degradation:
    • Incubate the compound in buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via LC-MS/MS, identifying products like 2-(3-fluorophenyl)acetic acid and indolinone derivatives .
  • Photolytic Studies:
    • Expose to UV light (λ = 254 nm) in aqueous solutions. Use radical scavengers (e.g., tert-butanol) to assess ROS-mediated pathways .
  • Ecotoxicology:
    • Evaluate acute toxicity in Daphnia magna (48-hour LC₅₀) and bioaccumulation potential via logP calculations (predicted ~2.8) .

Data Interpretation:

  • Compare degradation half-lives (t₁/₂) under varying conditions to model environmental persistence .

Q. How can researchers design mechanistic studies to elucidate the compound’s interaction with biological targets (e.g., enzyme inhibition)?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina to model binding to targets (e.g., cyclooxygenase-2). Validate poses with molecular dynamics simulations (GROMACS) .
  • Kinetic Assays:
    • Perform enzyme inhibition assays (e.g., fluorescence polarization for kinase targets) with varying substrate concentrations. Calculate Kᵢ values using Cheng-Prusoff equation .
  • Biophysical Validation:
    • Use surface plasmon resonance (SPR) to measure binding affinity (KD) or isothermal titration calorimetry (ITC) for thermodynamic profiling .

Critical Controls:

  • Include inactive analogs (e.g., non-fluorinated derivatives) to confirm specificity of fluorophenyl interactions .

Q. Table 1. Key Spectroscopic Data

Technique Critical Peaks/Values Interpretation
¹H NMRδ 7.35–7.45 (m, 4H, Ar-H)Fluorophenyl aromatic protons
¹³C NMRδ 170.2 (C=O)Ester carbonyl group
HRMSm/z 342.1245 [M+H]⁺Molecular ion confirmation

Q. Table 2. Environmental Degradation Parameters

Condition t₁/₂ (Days) Major Degradants
pH 7, 25°C282-(3-Fluorophenyl)acetic acid
UV Light, pH 77Hydroxylated indolinone derivatives

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